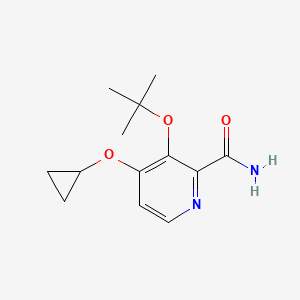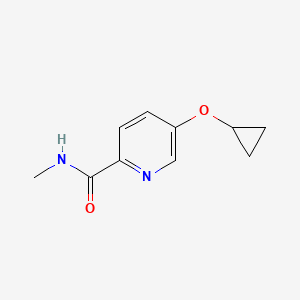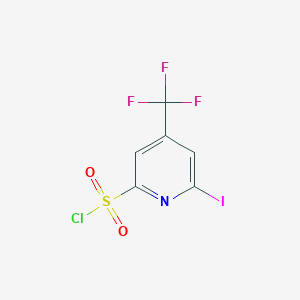
6-Iodo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is an organofluorine compound that features a trifluoromethyl group, an iodine atom, and a sulfonyl chloride group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom to the pyridine ring.
Trifluoromethylation: Addition of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonylation: Introduction of the sulfonyl chloride group using reagents like chlorosulfonic acid or sulfuryl chloride.
Each step requires specific reaction conditions, such as temperature control, solvent selection, and the use of catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom and sulfonyl chloride group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiols, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
6-Iodo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, and in materials science for the creation of advanced materials
Wirkmechanismus
The mechanism of action of 6-Iodo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate biological pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodo-2-(trifluoromethyl)pyridine: Lacks the sulfonyl chloride group but shares the trifluoromethyl and iodine substituents.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of iodine and lacks the sulfonyl chloride group
Uniqueness
6-Iodo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl chloride group allows for covalent modification of biomolecules, making it a valuable tool in chemical biology and drug discovery .
Eigenschaften
CAS-Nummer |
1393547-47-1 |
|---|---|
Molekularformel |
C6H2ClF3INO2S |
Molekulargewicht |
371.50 g/mol |
IUPAC-Name |
6-iodo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClF3INO2S/c7-15(13,14)5-2-3(6(8,9)10)1-4(11)12-5/h1-2H |
InChI-Schlüssel |
PUJBAWMMFBFCDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1S(=O)(=O)Cl)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate](/img/structure/B14836163.png)
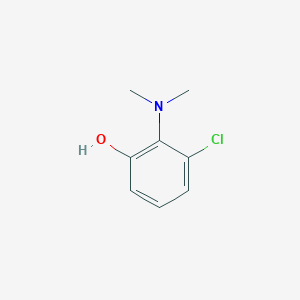
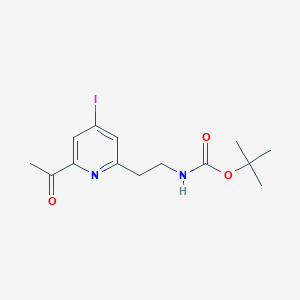
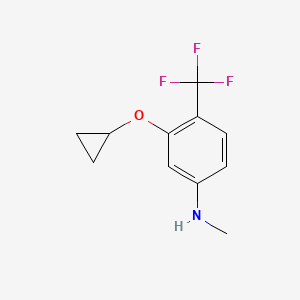
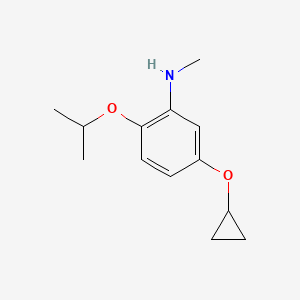

![2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14836219.png)

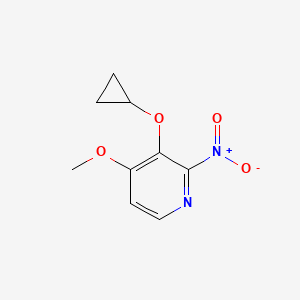
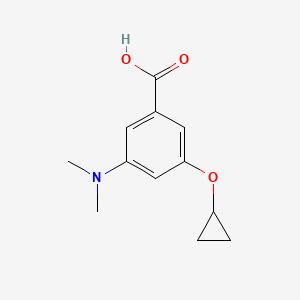
![4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14836235.png)
